N-(4-methoxybutyl)-2-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC17776025
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | N-(4-methoxybutyl)-2-methylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C11H23NO/c1-10-6-5-7-11(10)12-8-3-4-9-13-2/h10-12H,3-9H2,1-2H3 |
| Standard InChI Key | QBYWEMPZAZNULG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC1NCCCCOC |
Introduction
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is a chemical compound characterized by its unique molecular structure, which includes a cyclopentane ring substituted with a methyl group and an amine functional group. The presence of a methoxybutyl side chain enhances its potential for biological activity and interaction with various receptors. This compound's molecular formula is C_{12}H_{19}N, indicating it is a secondary amine due to the amine group attached to the cyclopentane ring.
Synthesis Methods
The synthesis of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine typically involves nucleophilic substitution reactions where the amine reacts with an alkyl halide or other electrophiles. Common methods include:
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Nucleophilic Substitution: Reaction of 2-methylcyclopentan-1-amine with 4-methoxybutyl derivatives.
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Solvent Selection: Use of polar aprotic solvents like dimethyl sulfoxide to enhance nucleophilicity during substitution reactions.
Biological Activity and Potential Applications
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine has shown potential biological activity, particularly in the context of neurotransmitter receptor interactions. Compounds with similar structures often exhibit affinities for serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders. The methoxybutyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylcyclopentan-1-amine | Cyclopentane ring with an amine group | Basic structure without additional substituents |
| N-(3-Methoxypropyl)-2-methylcyclopentan-1-amine | Similar cyclopentane structure | Different side chain may influence receptor binding |
| N-(4-Methylphenyl)-2-methylcyclopentan-1-amine | Aromatic substitution on the nitrogen | Potentially different biological activity due to aromaticity |
| N,N-Dimethyl-2-methylcyclopentan-1-amine | Dimethyl substitution on nitrogen | Increased steric hindrance may affect interactions |
Research Findings and Future Directions
Research into N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is ongoing, with a focus on understanding its binding affinities to neurotransmitter receptors. This could provide insights into its efficacy as a therapeutic agent for neurological disorders. Further studies are needed to fully explore its pharmacological effects and potential applications in medicinal chemistry.
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